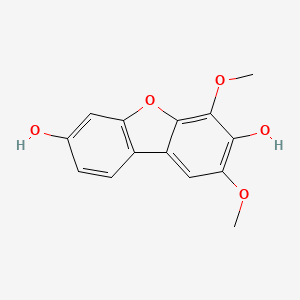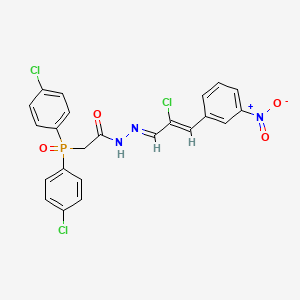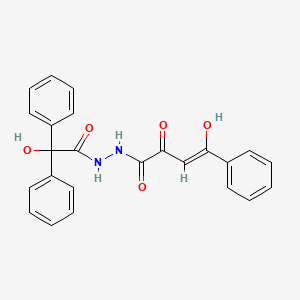
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- typically involves multiple steps. One common method starts with the preparation of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl- through the reaction of benzaldehyde with sodium cyanide, followed by hydrolysis. The next step involves the condensation of this intermediate with 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid: A simpler analog with similar structural features but lacking the hydrazide and dioxo-butenyl groups.
Phenylacetic acid: Another related compound with a simpler structure and different functional groups.
Mandelic acid: Contains a similar alpha-hydroxy-alpha-phenyl structure but lacks the hydrazide and dioxo-butenyl groups.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
149990-79-4 |
|---|---|
Formule moléculaire |
C24H20N2O5 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-N'-(2-hydroxy-2,2-diphenylacetyl)-2-oxo-4-phenylbut-3-enehydrazide |
InChI |
InChI=1S/C24H20N2O5/c27-20(17-10-4-1-5-11-17)16-21(28)22(29)25-26-23(30)24(31,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,27,31H,(H,25,29)(H,26,30)/b20-16- |
Clé InChI |
COFLNRDIMWAUBQ-SILNSSARSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


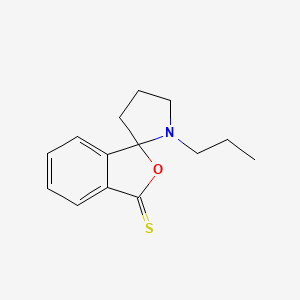
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
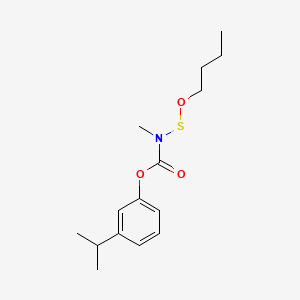
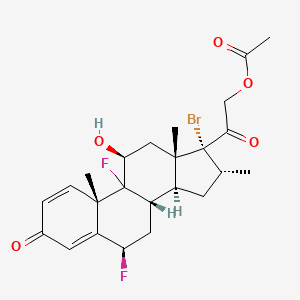
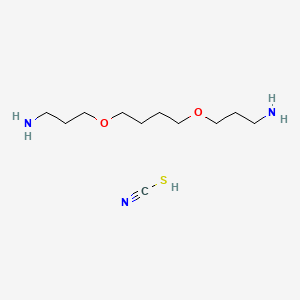
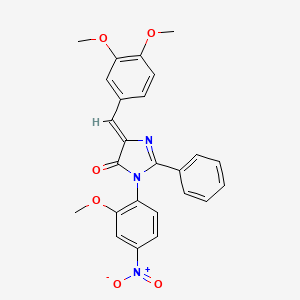
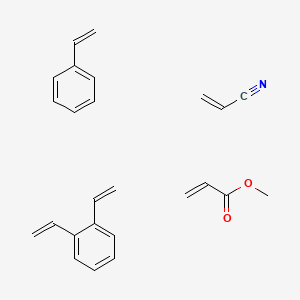
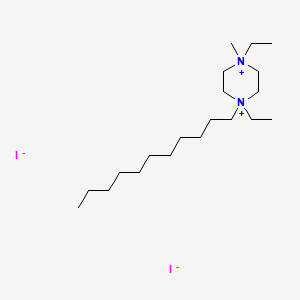
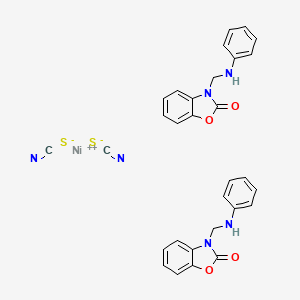

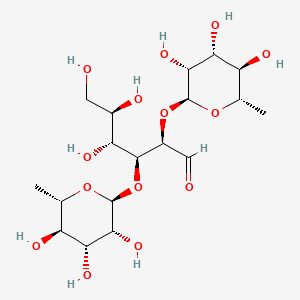
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
